Bienvenue dans la boutique en ligne BenchChem!

7-Methylfuro[3,2-c]pyridine

Medicinal Chemistry Process Chemistry Lead Optimization

7-Methylfuro[3,2-c]pyridine is a methyl-substituted furo[3,2-c]pyridine heterocycle (C₈H₇NO, MW 133.15). It belongs to the broader furopyridine family, which serves as a privileged scaffold in medicinal chemistry for kinase inhibition and CNS-targeted drug discovery.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 117612-65-4
Cat. No. B037597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylfuro[3,2-c]pyridine
CAS117612-65-4
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1OC=C2
InChIInChI=1S/C8H7NO/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5H,1H3
InChIKeyNYTYYKRMSJSVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylfuro[3,2-c]pyridine (CAS 117612-65-4): Chemical Identity and Core Properties for Research Procurement


7-Methylfuro[3,2-c]pyridine is a methyl-substituted furo[3,2-c]pyridine heterocycle (C₈H₇NO, MW 133.15) . It belongs to the broader furopyridine family, which serves as a privileged scaffold in medicinal chemistry for kinase inhibition and CNS-targeted drug discovery [1]. The methyl group at the 7-position (adjacent to the furan oxygen) distinguishes it from other regioisomers, influencing lipophilicity (LogP = 1.64) , melting point (41–43 °C), and boiling point (223.5 °C at 760 mmHg) , parameters critical for formulation design, purification strategy, and storage conditions in both academic and industrial laboratories.

Why Generic Furo[3,2-c]pyridine Scaffolds Cannot Substitute for 7-Methylfuro[3,2-c]pyridine in Structure-Activity Programs


The position of the methyl substituent on the furo[3,2-c]pyridine core is a critical determinant of both physicochemical and pharmacological behavior. Even minor regioisomeric shifts—e.g., from 7-methyl to 6-methyl—alter lipophilicity (LogP), melting point, and synthetic yield in measurable ways that directly impact lead optimization workflows . More importantly, class-level evidence from furo[3,2-c]pyridine-based drug discovery demonstrates that subtle structural variations translate into orders-of-magnitude differences in target potency and selectivity: for example, a 3-pyrrolidinol substituent yielded a 5-fold improvement in kappa-opioid receptor agonism versus its pyrrolidine analog (IC₅₀ 2.7 nM vs. 15 nM) [1]. Substituting a generic or differently substituted furo[3,2-c]pyridine scaffold without rigorous validation risks derailing SAR continuity, invalidating cross-project comparisons, and compromising intellectual property positioning.

Quantitative Differentiation of 7-Methylfuro[3,2-c]pyridine from Its Closest Analogs: A Comparator-Based Evidence Guide


Regioisomeric Differentiation: 7-Methyl vs. 6-Methylfuro[3,2-c]pyridine — Physicochemical and Synthetic Accessibility Comparison

7-Methylfuro[3,2-c]pyridine (CAS 117612-65-4) exhibits a lower melting point (41–43 °C) and a slightly lower reported synthetic yield (~81%) compared to its 6-methyl regioisomer (CAS 117013-82-8), which melts at 55–56 °C and is obtained in 87% yield under comparable reductive dechlorination conditions . These differences arise from the distinct electronic environment conferred by the methyl group adjacent to the furan oxygen (7-position) versus adjacent to the pyridine nitrogen (6-position).

Medicinal Chemistry Process Chemistry Lead Optimization

Lipophilicity Tuning: LogP Differentiation of 7-Methylfuro[3,2-c]pyridine vs. Unsubstituted Furo[3,2-c]pyridine

The introduction of a methyl group at the 7-position increases the calculated partition coefficient (LogP) from 1.18–1.30 (unsubstituted furo[3,2-c]pyridine) to 1.64 (7-methyl derivative) , a ΔLogP of +0.34 to +0.46. This enhanced lipophilicity is expected to improve membrane permeability while remaining within the drug-like space (LogP < 5) suitable for oral bioavailability optimization.

Drug Design ADME Bioavailability

Pharmacophore Mechanism Divergence: Furo[3,2-c]pyridine versus Thieno[3,2-c]pyridine in Antipsychotic Activity

In a head-to-head comparative pharmacology study, the furo[3,2-c]pyridine and thieno[3,2-c]pyridine scaffolds—despite sharing similar behavioral indices of antipsychotic activity—produced distinctively different electrophysiological effects on dopamine neurons in the A9 and A10 brain regions [1]. This mechanistic divergence, observed with lead prototypes from each series, indicates that the oxygen heteroatom (furo) versus sulfur heteroatom (thieno) in the [3,2-c] fusion imparts non-interchangeable pharmacodynamic profiles. While this is a class-level inference for the 7-methyl analog, the finding underscores that scaffold selection within the [3,2-c] fused system is not trivial.

CNS Drug Discovery Antipsychotic Mechanism of Action

Kappa-Opioid Receptor Potency Sensitivity to Furo[3,2-c]pyridine Substitution: Class-Level SAR Trends

Structure-activity relationship studies on 4-[(alkylamino)methyl]furo[3,2-c]pyridines reveal that potency at the kappa-opioid receptor is exquisitely sensitive to the nature of the basic amine moiety. In the rabbit vas deferens (a kappa-selective tissue), the 3-pyrrolidinol analog (compound 17) achieved an IC₅₀ of 2.7 nM, approximately 5-fold more potent than the corresponding pyrrolidine analog (compound 16, IC₅₀ = 15 nM) [1]. This class-level SAR confirms that the furo[3,2-c]pyridine core can support high-potency, selective kappa agonism—a property that may extend to 7-methyl-substituted variants in appropriately designed series.

Pain Research Opioid Receptor Selectivity

Optimal Application Scenarios for 7-Methylfuro[3,2-c]pyridine Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Controlled Lipophilicity Tuning for CNS Penetration

When a medicinal chemistry program requires a core scaffold with a LogP increment of approximately +0.4 over the unsubstituted furo[3,2-c]pyridine—sufficient to enhance passive membrane permeability without breaching drug-likeness thresholds—7-methylfuro[3,2-c]pyridine (LogP = 1.64) provides a quantitatively defined advantage. This is particularly relevant for CNS-targeted candidates where modest lipophilicity increases correlate with improved brain exposure.

Scale-Up Process Development Where Lower Melting Point Facilitates Purification and Formulation

The 41–43 °C melting point of 7-methylfuro[3,2-c]pyridine is approximately 12–15 °C lower than its 6-methyl isomer (55–56 °C) . This lower melting range can simplify melt crystallization purification, hot-melt extrusion for amorphous solid dispersions, and handling in continuous flow chemistry setups, offering process chemists a tangible operational advantage during scale-up.

Antipsychotic Drug Discovery Leveraging Furo[3,2-c]pyridine-Specific Dopaminergic Mechanisms

For programs targeting schizophrenia or related disorders, the furo[3,2-c]pyridine scaffold produces electrophysiological effects on A9 and A10 dopamine neurons that are distinct from the thieno[3,2-c]pyridine analog, despite convergent behavioral antipsychotic indices [1]. Incorporating the 7-methyl variant into new chemical entities may preserve this unique pharmacodynamic signature while offering a differentiated intellectual property position.

Kappa-Opioid Receptor Agonist Series Expansion for Non-Addictive Analgesic Development

Building on the demonstrated class-level SAR that furo[3,2-c]pyridine derivatives can achieve low nanomolar kappa-opioid receptor potency (IC₅₀ = 2.7 nM for optimized analogs) [2], the 7-methyl-substituted scaffold can serve as a starting point for SAR exploration aimed at developing potent, selective kappa agonists with reduced mu-receptor-mediated dependence liability.

Quote Request

Request a Quote for 7-Methylfuro[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.